methyl (2R)-2-bromobutanoate
Overview
Description
Methyl (2R)-2-bromobutanoate is an organic compound with the molecular formula C5H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both ester and bromine functional groups.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . In such reactions, the bromine atom, being a good leaving group, could be replaced by a nucleophile, leading to the formation of a new compound. The exact nature of this interaction would depend on the specific biological context.
Biochemical Pathways
For instance, they can be involved in the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-bromobutanoate can be synthesized through several methods. One common route involves the bromination of methyl butanoate. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another method involves the esterification of (2R)-2-bromobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination process is carefully controlled to avoid over-bromination and to ensure the desired stereochemistry is maintained .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-bromobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as methyl (2R)-2-hydroxybutanoate or methyl (2R)-2-cyanobutanoate can be formed.
Reduction: Methyl (2R)-2-bromobutanol is a common product.
Oxidation: (2R)-2-bromobutanoic acid is typically formed.
Scientific Research Applications
Methyl (2R)-2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester and bromine groups.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Methyl (2R)-2-bromobutanoate can be compared with similar compounds such as:
Methyl (2S)-2-bromobutanoate: The enantiomer of this compound, which has different optical activity but similar chemical properties.
Methyl (2R)-2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Methyl (2R)-2-iodobutanoate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2R)-2-bromobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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